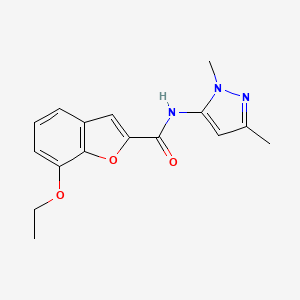
N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit various biological activities and have been used in the development of new pesticides .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by techniques such as single crystal XRD analysis .Chemical Reactions Analysis
Pyrazole-containing compounds enable multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide” would depend on its specific structure. For example, a similar compound, “N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine”, has a molecular weight of 139.20 and is a solid at room temperature .Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease caused by Leishmania parasites, affects millions of people globally. Research has shown that N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide demonstrates potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies support its efficacy against Leishmania parasites.
Antimalarial Potential
Malaria, transmitted by Plasmodium species via mosquito bites, remains a significant global health concern. N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide derivatives (compounds 14 and 15) have demonstrated substantial inhibition effects against Plasmodium berghei. Compound 15, in particular, achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
Herbicide Development
Interestingly, related pyrazole compounds have also been investigated for herbicidal activity. While not directly related to our compound, the study of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate revealed excellent inhibition effects against barnyard grass .
Other Applications
Although less explored, N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxy-1-benzofuran-2-carboxamide may have additional applications. Further research could uncover its potential in areas such as inflammation modulation, enzyme inhibition, or drug delivery.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-7-ethoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-4-21-12-7-5-6-11-9-13(22-15(11)12)16(20)17-14-8-10(2)18-19(14)3/h5-9H,4H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIZQWBQCQDYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-ethoxybenzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6529612.png)

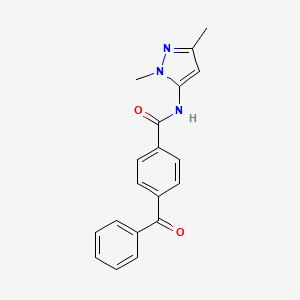

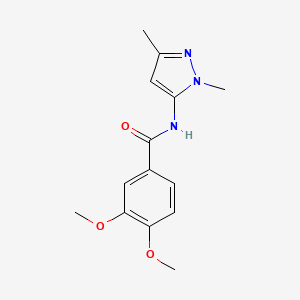
![4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529653.png)
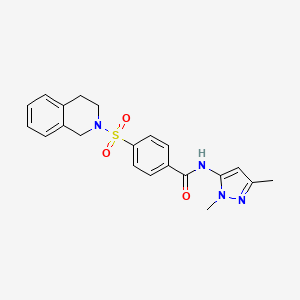
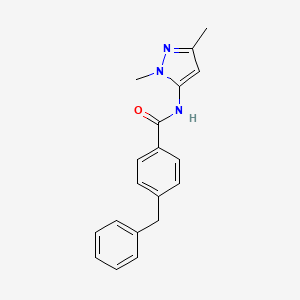
![4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529683.png)
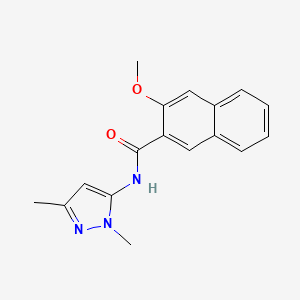
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B6529703.png)
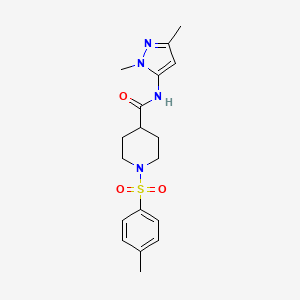
![methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate](/img/structure/B6529717.png)
![4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B6529722.png)